AL-3138 Exhibits Sub-Micromolar Antagonist Potency at FP Receptors, Outperforming Weak Purported Antagonists
AL-3138 demonstrates antagonist potency with a Kb of 182 ± 44 nM (-log Kb = 6.79 ± 0.1) against fluprostenol in A7r5 cells, whereas phloretin and glibenclamide exhibit -log Kb values of 5.28 ± 0.09 and 3.58 ± 0.32, respectively, indicating they are 32-fold and 1,600-fold less potent [1]. PGF2α dimethylamide and PGF2α dimethylamine were inactive as FP receptor antagonists [2].
| Evidence Dimension | FP receptor antagonist potency (-log Kb) |
|---|---|
| Target Compound Data | -log Kb = 6.79 ± 0.1 (Kb = 182 ± 44 nM) |
| Comparator Or Baseline | Phloretin: -log Kb = 5.28 ± 0.09; Glibenclamide: -log Kb = 3.58 ± 0.32 |
| Quantified Difference | AL-3138 is ~32-fold more potent than phloretin and ~1,600-fold more potent than glibenclamide |
| Conditions | A7r5 rat thoracic aorta smooth muscle cells; FP receptor-mediated phosphoinositide turnover assay; antagonist activity measured against fluprostenol |
Why This Matters
Higher potency ensures reliable FP receptor blockade at lower concentrations, reducing off-target effects and conserving compound in experimental workflows.
- [1] Sharif NA, Crider JY, Davis TL. AL-3138 antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists. J Pharm Pharmacol. 2000;52(12):1529-1539. doi:10.1211/0022357001777586 View Source
- [2] Sharif NA, Crider JY, Davis TL. AL-3138 antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists. J Pharm Pharmacol. 2000;52(12):1529-1539. doi:10.1211/0022357001777586 View Source
